4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]butan-2-one
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Overview
Description
4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]butan-2-one is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]butan-2-one typically involves multiple steps. One common method starts with the preparation of the trifluoromethylpyridine derivative. This can be achieved by reacting 5-trifluoromethylpyridine with appropriate reagents under controlled conditions . The next step involves the formation of the ether linkage by reacting the trifluoromethylpyridine derivative with a phenol derivative under basic conditions . Finally, the butan-2-one moiety is introduced through a Friedel-Crafts acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]butan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]butan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: A fluorinated pyridine building block used in the synthesis of APIs and ligands.
2-Chloro-4-(trifluoromethyl)pyridine: Used in the synthesis of various organic compounds.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Utilized in organic synthesis.
Uniqueness
4-[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl]butan-2-one is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a butan-2-one moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-11(21)2-3-12-4-7-14(8-5-12)22-15-9-6-13(10-20-15)16(17,18)19/h4-10H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBIYMGDUWWWMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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